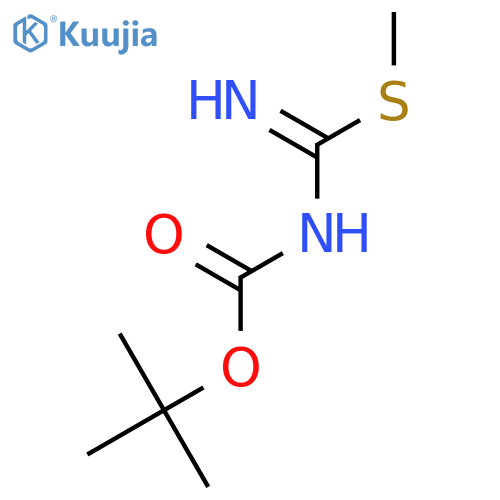Cas no 173998-77-1 (1-n-Boc-2-methyl-isothiourea)
1-n-Boc-2-メチル-イソチオ尿素は、有機合成において重要な保護基を有するチオ尿素誘導体です。tert-ブトキシカルボニル(Boc)基を有することで、アミン官能基の選択的保護が可能であり、多段階合成における中間体として高い有用性を示します。2位のメチル置換により立体障害が調整可能で、反応性の制御や選択性の向上が期待できます。特にペプチド合成やヘテロ環化合物の構築において、官能基の保護・脱保護プロセスを効率化する利点があります。高い純度と安定性を備えており、各種有機反応条件への適応性に優れています。

1-n-Boc-2-methyl-isothiourea structure
商品名:1-n-Boc-2-methyl-isothiourea
CAS番号:173998-77-1
MF:C7H14N2O2S
メガワット:190.263260364532
MDL:MFCD11519419
CID:1358814
PubChem ID:137319820
1-n-Boc-2-methyl-isothiourea 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, [imino(methylthio)methyl]-, 1,1-dimethylethyl ester (9CI)
- tert-butyl amino(methylthio)methylenecarbamate
- tert-butyl (Z)-(amino(methylthio)methylene)carbamate
- Carbamic acid, [imino(methylthio)methyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester
- 1-n-boc-2-methyl-isothiourea
- tert-butyl N-[(methylsulfanyl)methanimidoyl]carbamate
- Carbamicacid, N-[imino(methylthio)methyl]-,1,1-dimethylethylester
- A907703
- DB-363710
- EN300-306017
- N-(TERT-BUTOXYCARBONYL)-S-METHYLISOTHIOUREA
- CS-0059818
- 173998-77-1
- Carbamic acid,[imino(methylthio)methyl]-,1,1-dimethylethyl ester(9ci)
- YGA99877
- W18375
- Z1198329760
- tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate
- 1-n-Boc-2-methyl-isothiourea
-
- MDL: MFCD11519419
- インチ: 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10)
- InChIKey: QNNVPHNPWRBCKH-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])[H])/C(/N([H])[H])=N/C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 190.07772
- どういたいしつりょう: 190.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 90
じっけんとくせい
- PSA: 62.18
1-n-Boc-2-methyl-isothiourea セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
1-n-Boc-2-methyl-isothiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-306017-0.05g |
tert-butyl N-[(methylsulfanyl)methanimidoyl]carbamate |
173998-77-1 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Cooke Chemical | BD4779041-5g |
1-N-Boc-2-Methyl-Isothiourea |
173998-77-1 | 97% | 5g |
RMB 2304.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD334-200mg |
1-n-Boc-2-methyl-isothiourea |
173998-77-1 | 97% | 200mg |
307.0CNY | 2021-07-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130458-5g |
1-N-Boc-2-Methyl-Isothiourea |
173998-77-1 | 97% | 5g |
¥2320 | 2023-04-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N74840-100mg |
1-N-Boc-2-Methyl-Isothiourea |
173998-77-1 | 97% | 100mg |
¥68.0 | 2024-07-19 | |
| Enamine | EN300-306017-1g |
tert-butyl N-[(methylsulfanyl)methanimidoyl]carbamate |
173998-77-1 | 95% | 1g |
$186.0 | 2023-09-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130458-100mg |
1-N-Boc-2-Methyl-Isothiourea |
173998-77-1 | 97% | 100mg |
¥142 | 2023-04-15 | |
| Ambeed | A119379-10g |
1-N-Boc-2-Methyl-Isothiourea |
173998-77-1 | 97% | 10g |
$279.0 | 2025-02-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N74840-250mg |
1-N-Boc-2-Methyl-Isothiourea |
173998-77-1 | 97% | 250mg |
¥122.0 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130458-250mg |
1-N-Boc-2-Methyl-Isothiourea |
173998-77-1 | 97% | 250mg |
¥324 | 2023-04-15 |
1-n-Boc-2-methyl-isothiourea 関連文献
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
173998-77-1 (1-n-Boc-2-methyl-isothiourea) 関連製品
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 68551-17-7(Isoalkanes, C10-13)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:173998-77-1)1-n-Boc-2-methyl-isothiourea

清らかである:99%
はかる:10g
価格 ($):251.0